molecular formula C14H13N5OS B10926612 4-methyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B10926612
M. Wt: 299.35 g/mol
InChI Key: UTXWJWQSQLXOBQ-UHFFFAOYSA-N
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Description

4-METHYL-N~5~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that features a pyrazole ring and a thiadiazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-METHYL-N~5~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 3-methyl-1H-pyrazole with 4-bromoacetophenone to form an intermediate, which is then reacted with thiosemicarbazide to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium acetate .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole ring. Common reagents used in these reactions include acids, bases, and organic solvents.

Scientific Research Applications

4-METHYL-N~5~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-N~5~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways that are crucial for the survival of cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Properties

Molecular Formula

C14H13N5OS

Molecular Weight

299.35 g/mol

IUPAC Name

4-methyl-N-[4-(3-methylpyrazol-1-yl)phenyl]thiadiazole-5-carboxamide

InChI

InChI=1S/C14H13N5OS/c1-9-7-8-19(17-9)12-5-3-11(4-6-12)15-14(20)13-10(2)16-18-21-13/h3-8H,1-2H3,(H,15,20)

InChI Key

UTXWJWQSQLXOBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(N=NS3)C

Origin of Product

United States

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